molecular formula C8H10BrNOS B13547898 2-Bromo-5-(morpholino)thiophene

2-Bromo-5-(morpholino)thiophene

Cat. No.: B13547898
M. Wt: 248.14 g/mol
InChI Key: LUMMVCFRZDHMAJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(morpholino)thiophene is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a thiophene ring core substituted at the 2-position with a bromine atom and at the 5-position with a morpholino group, a combination that offers versatile reactivity and desirable pharmacological properties. The bromine atom serves as an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex bi-aryl structures for biological screening . The morpholine moiety is a privileged pharmacophore in drug design, known to improve solubility and metabolic stability, and is frequently found in compounds with significant biological activity . Researchers are increasingly utilizing this scaffold in the development of novel therapeutic agents. Recent studies highlight the promise of thiophene derivatives as potent, orally active antiviral agents. Specifically, compounds based on a 2,5-disubstituted thiophene scaffold have been identified as promising small-molecule hits with activity against Ebola virus pseudotypes, functioning as viral entry inhibitors . Furthermore, thiophene-carboxamide derivatives are actively being explored for their antiproliferative effects, demonstrating significant cytotoxic activity against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The morpholino-thiophene core is also a key structural feature in probes targeting infectious diseases, with morpholino-thiophenes (MOT) identified as a novel series with efficacy against Mycobacterium tuberculosis . This product is intended for research purposes as a chemical intermediate and for biological screening. It is supplied For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)morpholine

InChI

InChI=1S/C8H10BrNOS/c9-7-1-2-8(12-7)10-3-5-11-6-4-10/h1-2H,3-6H2

InChI Key

LUMMVCFRZDHMAJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

  • Reagents: Morpholine, potassium carbonate (as base)
  • Procedure:
    • Bromothiophene is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
    • Morpholine is added along with a base like potassium carbonate.
    • The mixture is heated to reflux (~100°C) for several hours.
    • The reaction proceeds via nucleophilic substitution at the 5-position, replacing the bromine with the morpholine group.

Reaction Scheme:

2-Bromothiophene + Morpholine → this compound

Alternative Coupling via Palladium-Catalyzed Cross-Coupling

  • Reagents: Palladium catalysts (e.g., Pd(PPh3)4), morpholine derivatives
  • Procedure:
    • Use of Suzuki or Buchwald-Hartwig coupling reactions to attach morpholine.
    • Typically involves pre-formed boronic acids or amines, with the bromothiophene as the halide partner.
    • Reaction conditions include inert atmosphere, elevated temperature, and suitable ligands.

Data Table 2: Coupling Reaction Parameters

Method Reagents Solvent Catalyst Temperature Yield Reference
Nucleophilic substitution Bromothiophene + Morpholine + K2CO3 DMF None Reflux (~100°C) ~70%
Palladium-catalyzed Bromothiophene + Morpholine derivative Toluene Pd(PPh3)4 80–100°C 75–85%

Alternative Route: Bromination of Morpholine-Substituted Precursors

Recent patents and studies suggest an alternative pathway where morpholine is introduced prior to bromination, followed by selective bromination at the desired position. This method can improve regioselectivity and yield.

Process Overview:

  • Synthesize a morpholine-substituted thiophene precursor.
  • Brominate the precursor at the 2-position under controlled temperature.
  • Purify the product via column chromatography or recrystallization.

Advantages:

  • Reduced formation of by-products.
  • Improved regioselectivity.
  • Higher overall yields.

Summary of Key Reaction Parameters and Data

Step Reagents Conditions Main Outcomes References
Bromination Bromine or bromine waste water 4°C–6°C, 1–3 hours High regioselectivity for 2-position ,
Morpholine coupling Morpholine + K2CO3 Reflux in DMF Formation of this compound
Alternative route Morpholine precursor + bromination 4°C–6°C, 1–3 hours Regioselective bromination ,

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes substitution with amines under optimized conditions. For example:

  • Reaction with morpholine :

    ConditionsSolventTemperatureTimeYieldProduct
    2 eq. morpholineMeCNReflux24 h85%5-(morpholino)thiophene

    This reaction proceeds efficiently in acetonitrile at reflux, avoiding competing decomposition pathways observed in polar aprotic solvents like DMF . Secondary amines (e.g., piperidine, pyrrolidine) also react under similar conditions, while primary amines require elevated temperatures (130°C in DMF) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Example : Reaction with 4-methoxyphenylboronic acid:

    CatalystBaseSolventTemperatureTimeYield
    PdCl₂(PPh₃)₂Na₂CO₃Dioxane/H₂O110°C12 h10%

    Optimized conditions using PdCl₂(dppf) and K₃PO₄ increased yields to 75–90% for arylboronic acids .

Buchwald-Hartwig Amination

  • Example : Reaction with primary/secondary amines:

    CatalystLigandBaseSolventYield Range
    Pd(OAc)₂XantphosCs₂CO₃Toluene65–91%

    This method enables the introduction of diverse amine groups at the bromine position .

C–O Bond Activation

PyBroP-mediated activation facilitates direct amination or thiolation:

  • General Procedure :

    ReagentAmine/ThiolSolventTemperatureYield
    PyBroPR-NH₂/R-SH1,4-Dioxane110°C70–94%

    This method bypasses traditional SNAr limitations, enabling access to 5-amino/thiolated derivatives .

Reductive Dehalogenation

Controlled reduction with hydrogen donors (e.g., Pd/C, H₂) removes bromine selectively:

CatalystH₂ PressureSolventYield
Pd/C30 barMeOH85%

Cyclization to Thienopyrimidines

Under basic conditions, intramolecular cyclization forms fused heterocycles:

BaseSolventTemperatureProductYield
NaHTHF0°C → RTThieno[3,2-d]pyrimidine65%

Sandmeyer Reaction

Conversion to azides or nitriles via diazotization:

ReagentsProductYield
tBuONO, CuBr₂3-Azido-thiophene72%

Electrophilic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic iodination:

ReagentSolventPositionYield
LDA, I₂THFC-389%

Key Intermediate Preparation

  • From thiophene : Direct bromination using HBr/H₂O₂ in dichloroethane (40°C, 95% yield) .

  • Morpholine Introduction : SNAr with morpholine in refluxing MeCN .

Scientific Research Applications

4-(5-bromothiophen-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(5-bromothiophen-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with varying substituents exhibit distinct biological and physicochemical properties. Below is a systematic comparison based on substituent type, electronic effects, and reported activities:

Substituent Electronic Effects

  • Electron-Withdrawing Groups (EWGs):
    • 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene (2g):
  • Exhibits the highest hemolytic (87.3%) and biofilm inhibition (78.9%) activities among analogs, attributed to the synergistic effects of chloro and fluoro EWGs enhancing electrophilicity and target binding .
    • 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene (2e):
  • Shows superior anti-thrombolytic activity (72.4%), likely due to the strong electron-withdrawing nature of iodine .

  • Electron-Donating Groups (EDGs): 2-Bromo-5-(morpholino)thiophene:
  • The morpholino group, an EDG, may improve solubility and pharmacokinetics compared to EWGs. In pyridineamide derivatives, morpholino substituents increased inhibitory activity by modulating electronic and steric interactions .

Key Research Findings and Implications

Substituent Optimization: EWGs on the aryl ring (e.g., Cl, F, I) maximize hemolytic and anti-thrombolytic activities . Morpholino groups balance solubility and activity, making them advantageous for drug development .

Synthetic Flexibility: Palladium-catalyzed cross-coupling enables diverse functionalization, though morpholino introduction may necessitate tailored protocols .

Therapeutic Potential: Thiophene derivatives with EWGs are promising for antimicrobial and anti-thrombolytic applications , while morpholino analogs could target neurological or metabolic disorders .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(morpholino)thiophene, and what catalysts are typically employed?

The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example, 2-bromo-5-(bromomethyl)thiophene reacts with aryl boronic acids using Pd(0) catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions. Bromination at the 5-position employs N-bromosuccinimide (NBS) in DMF at 0°C, followed by warming to room temperature. Ligands like triphenylphosphine and temperatures of 80–100°C yield >70% efficiency. Brominated intermediates are purified via column chromatography (petroleum ether) .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–7.4 ppm, with splitting patterns indicating bromine/morpholino substitution. Carbon signals near δ 120–140 ppm confirm thiophene backbone integrity.
  • Mass spectrometry (EI/HRMS) : Molecular ion peaks (e.g., m/z 298 [M]+ for dibromothiophene analogs) validate molecular weight.
  • HPLC : Purity >98% is confirmed using HLC methods with retention time matching reference standards .

Q. How should this compound be stored to maintain stability, and what decomposition products might form?

Store below -20°C in moisture-free, argon-flushed vials. Improper storage can lead to debromination (detected via new δ 6.8–7.2 ppm NMR peaks) or oxidation. Analogous bromothiophenes decompose into thiol derivatives under humid conditions. Monthly stability checks via TLC (hexane:EtOAc 4:1) are recommended .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for regioselective arylation of this compound?

  • Use bulky acidic additives (e.g., neodecanoic acid) to sterically block β-positions, directing coupling to α-sites.
  • Employ Herrmann-Beller catalyst with P(o-NMe₂Ph)₃ ligand for >90% regioselectivity.
  • Monitor reaction progress via in situ GC-MS and optimize temperature (60–80°C) to suppress homocoupling byproducts .

Q. What experimental controls are critical for gene-silencing studies using morpholino-modified thiophene derivatives?

  • 4-base mismatch morpholino : Differentiates sequence-specific effects from non-target interactions.
  • Co-injection of anti-p53 morpholino : Suppresses apoptosis in zebrafish embryos (1:1 molar ratio with experimental oligo).
  • Dual non-overlapping morpholinos : Confirm consistent phenotypes across independent oligos targeting the same mRNA .

Q. How can p53-mediated apoptosis triggered by morpholino derivatives be mitigated in vivo?

Co-inject 0.5–1.0 pmol of anti-p53 morpholino with the experimental oligo. Validate using scrambled-sequence controls and corroborate results with CRISPR/Cas9 knockouts. Apoptosis is sequence-specific if absent in 4-base mismatch controls .

Q. What computational strategies predict the binding efficiency of morpholino-thiophene hybrids to mRNA targets?

  • RNA secondary structure prediction (mFold) : Target regions with ΔG > -5 kcal/mol for accessible binding.
  • Molecular docking (AutoDock Vina) : Prioritize binding poses with π-π stacking between thiophene and nucleobases (predicted Kₐ < 1 μM).
  • SPR validation : Confirm association rates >1×10⁴ M⁻¹s⁻¹ for high-affinity interactions .

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